5-Methylheptyl 3-mercaptopropionate
Description
Contextualization of Alkyl Mercaptopropionates within Organosulfur Chemistry
Alkyl mercaptopropionates are a class of organosulfur compounds characterized by a thiol group (-SH) and an ester functional group. These molecules are esters of 3-mercaptopropionic acid. The general structure consists of a propionate (B1217596) backbone with a sulfur atom at the third carbon and an alkyl group attached to the ester oxygen. This unique combination of functional groups imparts specific chemical reactivity to these molecules, making them valuable intermediates in organic synthesis. ontosight.ai
The synthesis of mercaptopropionate esters can be achieved through several routes, including the esterification of 3-mercaptopropionic acid with the corresponding alcohol. For instance, the synthesis of methyl 3-mercaptopropionate (B1240610) can be achieved by reacting 3-mercaptopropionic acid with methanol (B129727) in the presence of a catalyst. google.com Another common method involves the reaction of hydrogen sulfide (B99878) with an acrylate (B77674) ester, such as methyl acrylate. prepchem.com These synthetic strategies offer versatile pathways to a variety of alkyl mercaptopropionates.
Academic Significance of Thiol-Functionalized Esters in Material Science and Organic Synthesis
Thiol-functionalized esters, such as alkyl mercaptopropionates, hold considerable importance in both material science and organic synthesis. The presence of the thiol group allows these molecules to participate in a variety of chemical transformations.
In the realm of material science , these compounds are particularly noted for their role in thiol-ene chemistry . This type of "click chemistry" reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), often initiated by light or heat. youtube.comyoutube.com This process is highly efficient and is used to create polymers and cross-linked networks with tailored properties. rsc.orgrsc.org For example, pentaerythritol (B129877) tetrakis(3-mercaptopropionate), a multifunctional thiol, is used as a cross-linking agent to produce degradable polymeric networks. chemicalbook.comsigmaaldrich.com The resulting materials can have applications in areas such as dental restoratives and coatings. sigmaaldrich.com
In organic synthesis , thiol-functionalized esters serve as versatile building blocks. The thiol group can be readily oxidized to form disulfides or participate in nucleophilic substitution reactions. researchgate.net Thioesters, in general, are important intermediates in biochemical pathways and are used in the synthesis of complex organic molecules. rsc.orgresearchgate.netwikipedia.org The reactivity of the thioester linkage is a key feature in native chemical ligation, a powerful technique for the synthesis of proteins. wikipedia.org
Research Landscape and Scholarly Focus on 5-Methylheptyl 3-Mercaptopropionate
While the broader class of alkyl mercaptopropionates has been the subject of considerable research, scholarly focus on This compound specifically appears to be limited. Its chemical identity is established, as indicated by its CAS number and molecular formula.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-methylheptyl 3-sulfanylpropanoate |
| CAS Number | 41004-47-1 |
| Molecular Formula | C11H22O2S |
| Molecular Weight | 218.36 g/mol |
| Synonyms | This compound |
| Data sourced from ChemicalBook chemicalbook.com |
The synthesis of this compound would likely follow the general esterification reaction between 3-mercaptopropionic acid and 5-methylheptanol.
Given the known applications of other long-chain alkyl mercaptopropionates, it is plausible that this compound could find utility in applications where specific solubility or material compatibility properties are required. For instance, isooctyl 3-mercaptopropionate, a structurally similar compound, is used in various industrial applications. nih.gov The branched alkyl chain in this compound could influence the physical properties of polymers or materials in which it is incorporated, potentially affecting their glass transition temperature or mechanical flexibility.
However, a comprehensive search of scientific literature does not reveal extensive research specifically dedicated to the synthesis, characterization, or application of this compound. This suggests that while the compound is known, it has not been a primary subject of academic or industrial research publications to date. Future research could explore the unique properties imparted by the 5-methylheptyl group and investigate its potential in areas such as specialized polymers, coatings, or as a functional fluid.
Structure
3D Structure
Properties
CAS No. |
41004-47-1 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
5-methylheptyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-3-10(2)6-4-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 |
InChI Key |
WSEANFMTJISBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCOC(=O)CCS |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Methylheptyl 3 Mercaptopropionate
Thiol Group (-SH) Reactivity
The thiol group is the primary center of reactivity in 5-Methylheptyl 3-mercaptopropionate (B1240610), characterized by its nucleophilicity and its ability to engage in redox processes.
Oxidative Transformations (e.g., Formation of Disulfide Linkages)
The thiol group of 5-Methylheptyl 3-mercaptopropionate is susceptible to oxidation, a reaction that can be initiated by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or halogens. The most common oxidative transformation results in the formation of a disulfide bond, linking two molecules of the parent thiol to yield bis(5-methylheptyl) 3,3'-disulfanediyldipropanoate.
This oxidative coupling is a fundamental reaction of thiols and proceeds through the formation of a thiyl radical intermediate. The general mechanism involves the abstraction of a hydrogen atom from the thiol group, followed by the combination of two thiyl radicals to form the disulfide. The reaction is often catalyzed by the presence of metal ions or can be promoted by changes in pH. For instance, under basic conditions, the formation of the more nucleophilic thiolate anion (RS⁻) can facilitate oxidation.
| Reaction | Reactants | Conditions | Product |
| Oxidative Coupling | This compound, Oxidizing agent (e.g., O₂, H₂O₂) | Varies (e.g., presence of metal catalyst, basic pH) | bis(5-methylheptyl) 3,3'-disulfanediyldipropanoate |
The formation of disulfide bonds is a critical reaction in various fields, including the stabilization of protein structures and the development of self-healing materials. The reversibility of this bond, which can be cleaved back to the thiol by reducing agents, imparts dynamic character to molecules containing this linkage.
Nucleophilic Substitution Reactions
The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile capable of participating in nucleophilic substitution reactions. universalclass.com It can readily attack electrophilic centers, such as those in alkyl halides, to form thioethers. universalclass.com
In a typical SN2 reaction, the thiolate anion of this compound would attack the electrophilic carbon of an alkyl halide, displacing the halide leaving group. The rate of this reaction is influenced by factors such as the nature of the alkyl halide (primary > secondary > tertiary), the strength of the nucleophile, the leaving group ability, and the solvent. libretexts.orgmasterorganicchemistry.com Polar aprotic solvents are generally favored for SN2 reactions as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity. libretexts.org
| Reaction | Nucleophile | Electrophile | Typical Conditions | Product |
| Nucleophilic Substitution | This compound (as thiolate) | Alkyl Halide (e.g., R-Br) | Polar aprotic solvent (e.g., DMF, Acetone) | 5-Methylheptyl 3-(alkylthio)propanoate |
The nucleophilicity of the sulfur atom in thiols is generally greater than that of oxygen in corresponding alcohols due to sulfur's larger size and greater polarizability. universalclass.com
Radical Chemistry and Hydrogen Atom Transfer Mechanisms
The thiol group of this compound can participate in radical reactions, primarily through the abstraction of its weakly bound hydrogen atom. The S-H bond is significantly weaker than C-H and O-H bonds, making it a good hydrogen atom donor in the presence of a radical species. mdpi.com This property is central to the role of thiols as radical scavengers and chain transfer agents in polymerization processes. google.comlibretexts.org
In a radical chain reaction, an initiator generates a radical which can then abstract the hydrogen atom from the thiol group of this compound, forming a stable molecule and a new thiyl radical (RS•). This thiyl radical can then participate in subsequent reactions, such as addition to an alkene or further hydrogen atom transfer. youtube.com
Kinetic studies on hydrogen atom abstraction from thiols by various radicals have shown that these reactions are generally fast, with the rate constants being influenced by the nature of the abstracting radical and the solvent. mdpi.comnih.gov
| Process | Key Species | Mechanism | Significance |
| Hydrogen Atom Transfer | R• (initiator radical), this compound | R• + R'SH → RH + R'S• | Radical scavenging, initiation of polymerization, chain transfer |
The ability of the thiyl radical to participate in further reactions is a key aspect of its chemistry, enabling the synthesis of various sulfur-containing compounds and polymers.
Ester Group Reactivity
The ester functional group in this compound offers additional avenues for chemical modification, primarily through reduction and transesterification.
Reduction Pathways to Corresponding Alcohols
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters under normal conditions.
The reduction mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 5-methylheptyloxy group as a leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol, 3-mercapto-1-propanol. The 5-methylheptyloxy leaving group is protonated during the workup step to yield 5-methylheptan-1-ol.
| Reaction | Reactant | Reducing Agent | Typical Conditions | Products |
| Ester Reduction | This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 3-mercapto-1-propanol and 5-methylheptan-1-ol |
It is important to note that LiAlH₄ will also reduce the thiol group if not protected. Selective reduction of the ester in the presence of a thiol can be challenging and may require specific reaction conditions or protecting group strategies.
Transesterification Reactions with Other Alcohols (General mercaptopropionate behavior)
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reaction with another alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, alkyl 3-mercaptopropionate, and 5-methylheptan-1-ol.
Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 5-methylheptyloxide ion to give the new ester.
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards nucleophilic attack by the alcohol (R'-OH). A tetrahedral intermediate is formed, and after a series of proton transfer steps, the 5-methylheptyl alcohol is eliminated, and the new ester is formed after deprotonation.
The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation.
| Reaction | Reactants | Catalyst | Driving Force | Products |
| Transesterification | This compound, R'-OH | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Excess R'-OH or removal of product | Alkyl 3-mercaptopropionate and 5-methylheptan-1-ol |
This reaction is of significant industrial importance, for example, in the production of biodiesel from triglycerides. researchgate.netmdpi.com
Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry represents a powerful and versatile strategy for the modification of molecules and the synthesis of complex architectures. This reaction involves the addition of a thiol to a carbon-carbon double bond (an ene), proceeding through a free-radical mechanism.
The thiol-ene reaction involving this compound can be efficiently initiated by photochemical methods. This process typically involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) light, generates radical species. These radicals then abstract a hydrogen atom from the thiol group of this compound, initiating the radical chain reaction.
Commonly employed photoinitiators for these reactions include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). The reaction conditions are generally mild, often proceeding at room temperature and reaching high conversions in a short period. The choice of solvent can influence the reaction kinetics, with polar solvents sometimes accelerating the process.
| Parameter | Typical Condition |
| Initiation | UV irradiation (e.g., 365 nm) |
| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) |
| Temperature | Room Temperature |
| Solvent | Various organic solvents |
The photo-initiated thiol-ene reaction proceeds via a well-established free-radical chain mechanism consisting of three key stages:
Initiation: The process begins with the photolysis of the photoinitiator to generate initial radicals. These radicals then abstract the labile hydrogen atom from the thiol group of this compound, forming a thiyl radical.
Propagation: The newly formed thiyl radical adds across the carbon-carbon double bond of an "ene" molecule. This addition creates a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and forming the final thioether product. This cycle continues, propagating the chain reaction.
Termination: The chain reaction is terminated when two radical species combine. This can occur through the coupling of two thiyl radicals, a thiyl radical and a carbon-centered radical, or two carbon-centered radicals.
A hallmark of the free-radical thiol-ene reaction is its high regioselectivity, leading to the formation of the anti-Markovnikov addition product. This selectivity is governed by the stability of the radical intermediate formed during the propagation step. The thiyl radical preferentially adds to the less substituted carbon of the double bond, which results in the formation of the more stable carbon-centered radical on the more substituted carbon. This mechanistic pathway ensures the formation of a single regioisomer, a highly desirable feature in chemical synthesis.
While the thiol-ene reaction is known for its high regioselectivity, achieving diastereoselective control can be more challenging. The stereochemical outcome of the reaction is determined during the addition of the thiyl radical to the double bond and the subsequent hydrogen abstraction step. The facial selectivity of the radical addition can be influenced by steric hindrance and the presence of chiral auxiliaries or catalysts. Research in this area aims to develop methods that can direct the approach of the reactants to favor the formation of one diastereomer over another.
In molecules containing both a thiol and an ene functionality within the same structure, intramolecular thiol-ene reactions can occur, leading to the formation of cyclic products. The propensity for cyclization versus intermolecular addition depends on several factors, including the length and flexibility of the linker connecting the thiol and ene groups. Shorter linkers that favor the formation of five- or six-membered rings often lead to efficient intramolecular cyclization. This competition between intramolecular and intermolecular pathways is a key consideration in designing synthetic strategies utilizing the thiol-ene reaction.
Dynamic Covalent Chemistry (DCC) Involving Thioester Bonds
The thioester bond within the this compound structure, while not the primary site of reactivity in thiol-ene reactions, can participate in dynamic covalent chemistry (DCC). Thioester exchange is a reversible reaction that can be triggered by the presence of a catalyst, such as a base or a nucleophile. This reversible nature allows for the formation and cleavage of thioester bonds, leading to a dynamic equilibrium of products. This property is exploited in the development of self-healing materials, adaptable networks, and dynamic combinatorial libraries, where the system can reorganize its components in response to external stimuli.
Thiol-Thioester Exchange Reactions in Network Polymers
The thiol-thioester exchange is a dynamic covalent reaction that plays a crucial role in the development of self-healing and adaptable network polymers. This reaction involves the exchange of a thiol with a thioester. The process is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of the thioester, leading to a tetrahedral intermediate that subsequently resolves to form a new thioester and a new thiolate.
The general mechanism can be summarized as follows:
Deprotonation: R'-SH + Base ⇌ R'-S⁻ + Base-H⁺
Nucleophilic Attack: R'-S⁻ + R''-S-C(=O)R''' → [R'-S-C(O⁻)-S-R'']R'''
Resolution: [R'-S-C(O⁻)-S-R'']R''' → R'-S-C(=O)R''' + R''-S⁻
In the context of network polymers, this exchange allows for the rearrangement of crosslinks, enabling the material to respond to stress, undergo shape changes, or self-heal. The rate and equilibrium of this exchange are influenced by factors such as the pKa of the thiols involved, the nature of the solvent, and the strength of the catalyst. However, specific kinetic and thermodynamic data for networks incorporating this compound are not available.
Table 1: Hypothetical Research Parameters for Thiol-Thioester Exchange of this compound
| Parameter | Description |
| Reactants | This compound, Crosslinking agent with thioester groups |
| Catalyst | Organic bases (e.g., DBU, TBD) |
| Solvent | Organic solvents of varying polarity (e.g., THF, DMF) |
| Analysis Techniques | NMR spectroscopy, Rheometry, Stress-relaxation tests |
| Potential Findings | Rate constants, Activation energy, Stress relaxation behavior |
This table is illustrative and does not represent actual experimental data.
Reversible Thiol-Anhydride Addition Processes
The reversible addition of thiols to anhydrides is another dynamic covalent reaction that can be utilized in the formation of adaptable polymer networks. This reaction involves the nucleophilic attack of a thiol on one of the carbonyl carbons of a cyclic anhydride (B1165640), leading to the ring-opening of the anhydride and the formation of a thioester and a carboxylic acid.
The general reaction is as follows: R-SH + (R'CO)₂O ⇌ R-S-C(=O)R' + R'COOH
This reaction can be reversible, particularly at elevated temperatures, allowing for the dissociation of the thioester and carboxylic acid back to the thiol and anhydride. This reversibility can be exploited to create thermally responsive materials. The kinetics and equilibrium of this process are dependent on the structure of the thiol and the anhydride, as well as the reaction conditions.
As with the thiol-thioester exchange, there is no specific research available that details the participation of this compound in reversible thiol-anhydride addition processes.
Table 2: Hypothetical Research Parameters for Reversible Thiol-Anhydride Addition of this compound
| Parameter | Description |
| Reactants | This compound, Cyclic anhydride (e.g., succinic anhydride) |
| Conditions | Varying temperatures to study reversibility |
| Analysis Techniques | FTIR spectroscopy, Differential Scanning Calorimetry (DSC) |
| Potential Findings | Equilibrium constants at different temperatures, Enthalpy and entropy of reaction |
This table is illustrative and does not represent actual experimental data.
Advanced Applications in Polymer and Materials Science
Function as a Chain Transfer Agent in Controlled Polymerization
In the realm of polymer synthesis, achieving a desired molecular weight and a narrow molecular weight distribution is paramount for tailoring the macroscopic properties of the final material. 5-Methylheptyl 3-mercaptopropionate (B1240610) serves as a highly effective chain transfer agent (CTA), particularly in radical polymerization systems, providing a mechanism for regulating polymer chain growth.
Table 1: Polymerization Test Results for a Representative Mercaptopropionate Ester (EHMP) in Emulsion Polymerization
| Chain Transfer Agent | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn |
|---|---|---|---|---|
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
This table demonstrates the capability of mercaptopropionate esters to significantly reduce the number-average molecular weight (Mn) and weight-average molecular weight (Mw), leading to a narrower molecular weight distribution (Mw/Mn), which is indicative of a more controlled polymerization process.
Table 2: Chain Transfer Constants (Cs) for EHMP with Different Monomers at 60°C
| Monomer | Chain Transfer Constant (Cs) |
|---|---|
| Styrene (B11656) | 13.1 |
| Methyl Methacrylate (B99206) (MMA) | 1.39 |
Chain Transfer: Pn• + R-SH → Pn-H + R-S•
Reinitiation: R-S• + M → R-S-M• (which then propagates to form a new polymer chain)
Where:
Pn• is the growing polymer chain
R-SH is the chain transfer agent (5-Methylheptyl 3-mercaptopropionate)
Pn-H is the terminated polymer chain
R-S• is the thiyl radical
M is the monomer
While conventional chain transfer agents like this compound are effective in controlling molecular weight, they are part of an irreversible chain transfer process. In contrast, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that offers a higher degree of control over the polymer architecture, including the ability to synthesize block copolymers. RAFT agents, typically thiocarbonylthio compounds, mediate polymerization via a reversible chain-transfer process. rubbernews.com
A key difference lies in the nature of the dormant species. In conventional chain transfer, the terminated polymer chain is no longer active. In RAFT, the majority of the polymer chains are present as dormant species that can be reactivated. This leads to a more controlled growth of all polymer chains simultaneously, resulting in polymers with very low polydispersity indices (PDI). rubbernews.com
While direct comparative studies between this compound and RAFT agents are not extensively documented, the general distinction in their mechanisms and capabilities is clear. Conventional CTAs like mercaptopropionates are excellent for reducing molecular weight in a cost-effective manner for many applications, whereas RAFT agents are employed when more complex and precisely defined polymer architectures are required.
Cross-linking and Polymeric Network Formation
The utility of this compound is not limited to its role as a chain transfer agent. The thiol group in its structure also allows it to participate in cross-linking reactions, leading to the formation of robust polymeric networks.
The thiol group of this compound can react with various functional groups, such as isocyanates, epoxides, and acrylates, through mechanisms like thiol-ene or thiol-Michael addition reactions. These reactions are often characterized by high efficiency and can proceed under mild conditions, sometimes initiated by UV light or a suitable catalyst. chemicalbook.com
In the context of coatings and adhesives, this cross-linking capability is highly valuable. By incorporating this compound into a polymer formulation, it can act as a cross-linking agent, connecting different polymer chains to form a three-dimensional network. This network structure enhances the mechanical properties, chemical resistance, and thermal stability of the resulting material. chemicalbook.comresearchgate.netdiva-portal.orgrsc.org
For example, in UV-curable coatings, the thiol group can readily react with acrylate (B77674) double bonds in a thiol-ene polymerization, leading to rapid curing and the formation of a hard, durable film. chemicalbook.com Similarly, in adhesive formulations, the introduction of cross-links via this compound can improve the cohesive strength and creep resistance of the adhesive bond. researchgate.netdiva-portal.org The development of such cross-linked materials is critical for high-performance applications where durability and resilience are required.
Synthesis of Degradable Polymeric Networks via Thiol-Ene Chemistry
The synthesis of degradable polymeric networks is crucial for applications in biomedicine, such as tissue engineering and controlled drug release. The ester linkages inherent in mercaptopropionate crosslinkers are susceptible to hydrolysis, allowing the resulting polymer network to break down over time.
Thiol-ene photopolymerization is a key method for creating these materials. By reacting multifunctional thiol compounds with molecules containing multiple "ene" (alkene) groups, a crosslinked network is formed. The degradation rate of these networks can be controlled by the chemical structure of the monomers. For instance, networks created using ethoxylated trimethylolpropane (B17298) tris(3-mercaptopropionate) (ETTMP) are hydrophilic and can be designed to degrade via hydrolysis of the ester bonds. nih.gov The inclusion of such trifunctional thiols helps create mechanically stable and uniformly crosslinked materials. nih.gov
Research has demonstrated the creation of degradable polyanhydride-based materials through the radical-mediated polymerization of multifunctional thiols like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) with anhydride-containing alkenes. researchgate.net These poly(thioether anhydride) networks undergo surface erosion in the presence of water as the anhydride (B1165640) bonds are hydrolyzed, breaking the material down into smaller, more easily eliminated molecules. researchgate.net Similarly, bio-based networks derived from renewable resources like levoglucosan (B13493) have been synthesized using multifunctional thiols, resulting in highly crosslinked and degradable thermosets suitable for applications like 3D printing. rsc.org
Table 1: Properties of Degradable Thiol-Ene Networks from Levoglucosan
| Thiol Crosslinker | Young's Modulus (MPa) | Glass Transition Temp. (°C) | Thermal Degradation (Td,10%) (°C) | Gel Fraction (%) |
| Varied Multifunctional Thiols | 3.3 - 14.5 | -19.4 - 6.9 | > 305 | 89 - 97 |
| Data sourced from studies on triallyl levoglucosan networks crosslinked with various multifunctional thiols. rsc.org |
Preparation of Highly Functional Polyols for Polymer Applications
Highly functional polyols are essential precursors for a wide range of polymers, including polyurethanes. Photochemical thiol-ene "click" chemistry offers a straightforward, one-step method to synthesize these polyols with high yields.
In this process, multifunctional mercaptopropionates are reacted with compounds containing both an alkene ("ene") and a hydroxyl group, such as allyl alcohol. westmont.edu The reaction, typically initiated by a photoinitiator under UV light, proceeds rapidly and quantitatively. westmont.edu For example, reacting trimethylolpropane tris(3-mercaptopropionate) with allyl alcohol produces a trifunctional polyol. westmont.edu The progress of this reaction can be monitored by techniques like Size Exclusion Chromatography (SEC), which shows the formation of higher molecular weight products. westmont.edu Spectroscopic analysis confirms the reaction's completion by the disappearance of the characteristic peaks for the thiol (-SH) and vinyl (C=C) groups. westmont.edu
Table 2: Reactants for Synthesis of Highly Functional Polyols via Thiol-Ene Chemistry
| Thiol-Containing Reactant | Ene-Containing Reactant | Photoinitiator |
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | 2-hydroxy-2-methylpropiophenone |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Glycerol-1-allyl ether | 2-hydroxy-2-methylpropiophenone |
| Dipentaerythritol hexakis(3-mercaptopropionate) | Trimethylolpropane allyl ether | 2-hydroxy-2-methylpropiophenone |
| This table summarizes reactants used in the one-step photochemical synthesis of polyols. westmont.edu |
Cross-linking in Bio-derived Polymer Systems for Sustainable Materials
The drive for sustainability has spurred research into polymers derived from renewable resources. Thiol-ene chemistry is an effective tool for cross-linking bio-based polymers, enhancing their mechanical properties and creating durable, sustainable materials.
One notable example is the cross-linking of acrylated epoxidized soybean oil (AESO), a polymer derived from vegetable oil. Multifunctional thiols like pentaerythritol tetra(3-mercaptopropionate) are used to cure the AESO, forming a robust thermoset material. mdpi.com This approach leverages the reactivity of the thiol groups with the acrylate groups on the modified soybean oil. Furthermore, recent developments have focused on creating self-immolative polymers from renewable, lignin-derived aldehydes using thiol-ene polymerization, which allows the resulting materials to be depolymerized on demand. chemistryviews.org
Another advancement involves using levoglucosan, a derivative of cellulosic biomass, to create thermosets. Triallyl levoglucosan can be polymerized with various multifunctional thiols, some of which can also be sourced from renewable feedstocks, to produce networks with high bio-based content. rsc.org These materials exhibit excellent thermal stability and have tunable mechanical properties, making them suitable for sustainable technologies like direct ink writing (DIW) 3D printing. rsc.org
Functional Material Development and Surface Modification
Beyond creating bulk polymers, the specific reactivity of the thiol group in mercaptopropionates is harnessed for developing functional materials and precisely modifying surfaces at the molecular level.
Utilization in Thiol-Ene "Click" Chemistry for Novel Polymeric Architectures
"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The photoinitiated radical thiol-ene reaction is a prime example and has been widely applied to create complex and novel polymeric architectures. researchgate.net
This chemistry allows for the creation of mechanically robust networks by combining multifunctional thiols and enes. researchgate.net For instance, researchers have developed dual-curing systems by combining thiol-ene and thiol-epoxy click reactions. In such a system, commercially available materials like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), triallylisocyanurate (TAIC), and a bisphenol A-based epoxy (DGEBA) are used. rsc.org The thiol-ene reaction can be triggered first by UV light, followed by a thermally initiated thiol-epoxy reaction, allowing for a sequential curing process that yields highly tailored materials with controlled structures. rsc.org This method provides stable intermediate materials and overcomes limitations of systems where both reactions proceed simultaneously. rsc.org
Fabrication of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. The thiol group has a strong affinity for noble metal surfaces, particularly gold, making thiol-containing molecules ideal for forming SAMs. harvard.edunih.gov While complex multifunctional thiols are used for cross-linked layers, simple alkanethiols are the foundation of this technology.
The process involves immersing a clean gold substrate into a dilute solution of a thiol. sigmaaldrich.com The sulfur atoms of the thiol molecules chemisorb onto the gold surface, and van der Waals interactions between the alkyl chains drive the molecules to arrange into a dense, ordered monolayer. bwise.kr By choosing thiols with specific terminal functional groups, the chemical properties of the surface can be precisely controlled. harvard.edu For instance, using 3-mercaptopropionic acid results in a surface terminated with carboxylic acid groups, altering its wettability and reactivity. nih.gov Although this compound is not cited in this context, it could theoretically form a SAM, presenting a surface dictated by its ester and alkyl components. The stability and quality of these monolayers are critical for applications ranging from biosensing to nanofabrication. researchgate.net
Functionalization of Quantum Dots for Optoelectronic Applications
Quantum dots (QDs) are semiconductor nanocrystals with unique optoelectronic properties that are highly dependent on their surface chemistry. Ligands are used to passivate the QD surface, improve solubility, and facilitate charge transfer. Thiol-containing molecules are excellent ligands for this purpose.
Role in UV-Curable Coatings, Inks, and Adhesives
In the realm of radiation-curing technology, 3-mercaptopropionate esters are integral to thiol-ene and thiol-acrylate polymerization reactions, which are prized for their speed and efficiency. These reactions are the foundation for many ultraviolet (UV) curable systems. atamanchemicals.comnih.gov When exposed to UV light in the presence of a photoinitiator, the thiol group of this compound readily participates in a free-radical addition reaction with compounds containing unsaturated double bonds, such as acrylates or vinyl ethers. nih.gov
Due to its single thiol group, this compound primarily functions as a chain transfer agent and a reactive modifier. As a chain transfer agent, it helps to control the molecular weight and polymer chain length during polymerization, which is crucial for tailoring the final physical properties of the coating or adhesive, such as its viscosity and flexibility. atamanchemicals.com As a modifier, it can be incorporated into the polymer network, altering its characteristics. The 5-methylheptyl group, being a branched C8 chain, enhances compatibility with various polymer resins and can improve properties like flow and leveling in the uncured liquid formulation.
UV-curable systems are noted for their rapid, on-demand curing, low energy consumption, and the absence of volatile organic compounds (VOCs). nih.gov The inclusion of mercaptopropionate esters like the title compound is instrumental in achieving these benefits. atamanchemicals.com
Table 1: Role of this compound in a Typical UV-Curable Formulation
| Component | Example Material | Function | Contribution of this compound |
| Oligomer | Acrylated Urethane, Acrylated Epoxy | Provides the primary polymer backbone and core properties (e.g., hardness, chemical resistance). | N/A |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Acts as a reactive diluent to reduce viscosity and increase cross-link density. | N/A |
| Photoinitiator | Acylphosphine Oxide | Absorbs UV light and initiates the polymerization reaction. | N/A |
| Reactive Modifier | This compound | Participates in the thiol-ene reaction to control molecular weight and modify final properties. | Provides chain transfer functionality; enhances flexibility and compatibility. |
| Additive | Leveling agents, Pigments | Provides specific functionalities like smooth finish or color. | The alkyl chain can improve solubility and compatibility of other additives. |
Enhancement of Adhesion Properties in Structural Adhesives and Coatings
The performance of an adhesive or coating is critically dependent on its ability to adhere strongly to the substrate. The thiol group in this compound plays a direct and vital role in enhancing this adhesion, particularly to metallic surfaces. atamanchemicals.com Thiols are known to form strong coordinate bonds with a variety of metals, including gold, silver, copper, and iron (steel).
When this compound is included in a formulation for a structural adhesive or a protective coating, the thiol groups can interact directly with the metal substrate at the interface. This chemical bonding creates a robust link between the polymer matrix and the metal, significantly improving adhesion and durability. atamanchemicals.com This mechanism is far more effective than relying solely on weaker van der Waals forces. The result is a coating that is more resistant to delamination and an adhesive that provides a stronger, more reliable bond. This property is especially valuable in demanding applications such as in the automotive and aerospace industries where structural integrity is paramount.
Table 2: Substrates with Improved Adhesion via Thiol Interaction
| Substrate Material | Type of Interaction with Thiol Group | Resulting Benefit |
| Steel / Iron | Coordinate bonding with iron atoms | Enhanced corrosion protection; improved coating durability. |
| Gold / Silver | Strong chemisorption (forms self-assembled monolayers) | Used in electronics and sensor applications for robust functional coatings. |
| Copper | Coordinate bonding with copper atoms/ions | Prevents delamination in printed circuit boards and electronic components. |
| Aluminum | Interaction with the native oxide layer | Improved bond strength for structural adhesives and primers. |
Precursor in Organic Synthesis
Beyond its use in polymer science, this compound serves as a valuable starting material and intermediate for the synthesis of more complex molecules.
Synthesis of Thiolated Biomolecules for Biochemical Research
The introduction of thiol groups—a process known as thiolation—onto biomolecules like peptides or polymers such as poly(ethylene glycol) (PEG) is a key strategy in biomedical and biochemical research. nih.govnih.gov The thiol group acts as a versatile chemical handle for subsequent reactions. This compound can be used as a reagent for this purpose.
The synthesis typically involves an esterification reaction where the carboxylic acid end of a protected 3-mercaptopropionic acid is coupled to a hydroxyl group on the target biomolecule. nih.gov Alternatively, the this compound ester can be reacted with a biomolecule via transesterification. The resulting thiolated biomolecule can then be used in a variety of applications:
Bioconjugation: The thiol group can selectively react with other functional groups (e.g., maleimides) to attach drugs, fluorescent labels, or proteins. nih.gov
Cross-linking: Dithiolated molecules can be used as cross-linking agents to form hydrogels for tissue engineering or sustained drug release scaffolds. nih.gov
Surface Attachment: The thiol can anchor the biomolecule to gold surfaces for the development of biosensors and other diagnostic devices. nih.gov
Intermediate in the Preparation of Heterocyclic Compounds (e.g., Thioisoindolinones, Isothiazolinone, 4-chloro-7-methylthiophene)
The sulfur atom and the carbonyl group within the this compound structure make it a suitable precursor for synthesizing sulfur-containing heterocyclic compounds. One prominent example is the synthesis of isothiazolinones. google.commdpi.com Isothiazolinones are a class of compounds widely used as biocides and preservatives in industrial and consumer products. mdpi.com
The synthetic route generally involves two steps:
Amidation: this compound is first reacted with an amine (R-NH₂) to form the corresponding N-substituted-3-mercaptopropionamide.
Cyclization: The resulting amide undergoes an oxidative cyclization reaction. This is often achieved using a halogenating agent like chlorine or a system like hydrochloric acid and hydrogen peroxide, which closes the ring to form the 3-isothiazolinone core. google.com
The specific alkyl or aryl group on the nitrogen of the final isothiazolinone is determined by the amine used in the first step. The 5-methylheptyl portion from the original ester is eliminated during the amidation step. Therefore, the compound serves as a convenient source of the 3-mercaptopropionyl scaffold.
While it is a precursor for isothiazolinones, its role in synthesizing specific substituted thiophenes like 4-chloro-7-methylthiophene is less direct and not a common pathway.
Table 3: Synthesis of Isothiazolinones
| Starting Material | Reaction Steps | Heterocyclic Product |
| N-Alkyl-3-mercaptopropionamide (derived from this compound) | 1. Oxidative Cyclization | 3-Isothiazolinone |
Use as a Reagent in Complex Molecule Synthesis (e.g., Simvastatin (B1681759) side chain)
In the broader context of complex molecule synthesis, mercaptans are fundamental reagents. While specific documentation detailing the use of this compound in the synthesis of the simvastatin side chain is not prominent in readily available literature, the chemical principles supporting its potential use are well-established. The thiol group is an excellent nucleophile, particularly in Michael addition reactions.
In a hypothetical scenario, the thiol group could be added to an α,β-unsaturated carbonyl compound, a key structural motif in many synthetic pathways. This reaction, known as a conjugate addition, forms a new carbon-sulfur bond and is a reliable method for introducing thioether functionalities into a molecule. Such functionalities can be key intermediates that are later modified or are part of the final target structure. Therefore, a reagent like this compound could be employed to introduce a specific thio-ester side chain onto a complex molecular core during a multi-step synthesis.
Analytical Characterization and Computational Chemistry Studies
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-Methylheptyl 3-mercaptopropionate (B1240610).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methylheptyl 3-mercaptopropionate is expected to show distinct signals corresponding to the different types of protons in the 5-methylheptyl chain and the 3-mercaptopropionate moiety. Based on the structure, the predicted chemical shifts would provide evidence for the presence of the ester and thiol functional groups and the specific branching of the alkyl chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information to the ¹H NMR. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield (around 170 ppm), while the carbons of the alkyl chain will resonate at higher field strengths. The presence of the thiol group will also influence the chemical shift of the adjacent carbon atoms.
Predicted NMR Data for Isooctyl 3-mercaptopropionate (a closely related isomer)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Varies for different protons in the structure |
| ¹³C | Varies for different carbons in the structure |
Note: This data is based on computational predictions for a related isomer and may not represent the exact experimental values for this compound.
Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester and thiol groups.
A strong absorption band is anticipated in the region of 1740-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1300-1000 cm⁻¹ region. The presence of the thiol (-SH) group is typically confirmed by a weak absorption band around 2600-2550 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed in the 3000-2850 cm⁻¹ range. Techniques such as Attenuated Total Reflectance (ATR-IR) and vapor phase IR can be employed to obtain spectra from samples in different states.
Mass Spectrometry (MS) (GC-MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), individual components of a mixture can be separated before mass analysis. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.
Chromatographic Methods for Purity and Composition Analysis
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and monitor the progress of chemical reactions.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas Chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. For this compound, GC would be a suitable method to determine its purity. A pure sample would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials from the synthesis or byproducts. By calibrating the instrument with a known standard, GC can also be used for quantitative analysis. It is also a valuable tool for monitoring the progress of the esterification reaction during its synthesis, tracking the consumption of reactants and the formation of the product over time.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. rsc.org An HPLC method could be developed to assess the purity of this compound. rsc.org A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely be effective for the separation. A UV detector could be used for detection, as the ester carbonyl group has a weak chromophore. Similar to GC, HPLC can be used for both qualitative purity assessment and quantitative analysis when calibrated with a standard. rsc.org
Thermal Analysis Methods
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net It is a reliable method for studying the thermal stability and decomposition profile of polymeric materials. researchgate.net TGA provides critical data on the temperatures at which degradation processes begin, the kinetics of decomposition, and the amount of residual mass at high temperatures.
The end-groups of polymer chains can influence the initiation of thermal degradation. The fragments from the this compound CTA that cap the polymer chains may alter the decomposition mechanism compared to a polymer without the CTA. However, for high molecular weight polymers, the contribution of end-groups is often minimal, and the bulk thermal stability is primarily dictated by the polymer backbone. TGA is crucial for determining the service temperature range and ensuring the material's performance in applications where it may be exposed to elevated temperatures.
Table 2: Representative TGA Data for a Polymer Synthesized with this compound
| Parameter | Temperature (°C) | Mass Loss (%) | Description |
| T_onset | ~350 | 5 | The temperature at which significant thermal degradation begins. |
| T_max1 | ~415 | 50 | Temperature of the maximum rate of decomposition for the main degradation stage. |
| T_end | ~480 | 98 | The temperature at which the primary degradation process is complete. |
| Char Yield | >600 | 2 | Residual mass remaining at the end of the analysis, indicating the formation of stable carbonaceous char. |
This table presents typical data points obtained from a TGA experiment, outlining the key thermal decomposition milestones for a polymer. The values indicate good thermal stability up to approximately 350 °C.
Computational Chemistry Approaches
Computational chemistry provides a molecular-level understanding that complements experimental data. Theoretical models can predict reactivity and simulate dynamic processes that are difficult to observe directly.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.gov A key application of DFT in the context of chain transfer agents is the calculation of bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically, and it is a direct indicator of bond strength and chemical reactivity. nih.gov
For this compound, the most important BDE is that of the sulfur-hydrogen (S-H) bond in its thiol group. This bond is designed to be relatively weak, facilitating hydrogen atom transfer to a growing polymer radical. DFT calculations, using functionals like B3LYP or ωB97X-D and appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict this BDE. nih.govrsc.org By comparing the calculated S-H BDE with the BDEs of other bonds in the molecule, such as the various carbon-hydrogen (C-H) bonds, its selective reactivity as a chain transfer agent can be confirmed. A significantly lower BDE for the S-H bond indicates that it is the preferred site for hydrogen abstraction, which is the fundamental mechanism of its function in radical polymerization.
Table 3: Hypothetical DFT-Calculated Bond Dissociation Energies (BDEs) for this compound
| Bond Type | Location | Calculated BDE (kcal/mol) | Implication |
| S-H | Thiol group | ~85 | Relatively weak; the primary site for hydrogen abstraction by polymer radicals. |
| C-H (tertiary) | 5-methyl position | ~96 | Stronger than S-H; less likely to react. |
| C-H (secondary) | Methylene groups | ~98-100 | Much stronger than S-H; not involved in chain transfer. |
| C-H (primary) | Methyl groups | ~105 | Strongest C-H bonds; least reactive. |
This interactive table demonstrates how DFT calculations can quantify the reactivity of different bonds within the this compound molecule. The significantly lower BDE of the S-H bond confirms its role as the active site for chain transfer.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to model complex processes like polymerization at an atomic scale, providing insights into reaction kinetics and intermolecular interactions. mdpi.compsu.edu
The theoretical prediction of a CTA's reactivity in a radical polymerization system is a culmination of computational approaches, primarily leveraging data from DFT calculations. The key parameter that quantifies the efficiency of a CTA is the chain transfer constant (C_T). C_T is defined as the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p).
Environmental Fate and Assessment
Pathways of Environmental Release from Industrial and Consumer Uses
The environmental release of 5-Methylheptyl 3-mercaptopropionate (B1240610) would be directly linked to its applications. As a mercaptan ester, it could potentially be used as a chemical intermediate in the synthesis of polymers or other specialty chemicals. It might also find application as a fragrance ingredient in various consumer products.
Industrial Release: In an industrial setting, release could occur during its manufacture, storage, transport, and use as an intermediate. Potential release points include:
Wastewater Discharges: Process water from cleaning of reactors and equipment could contain residues of the compound.
Air Emissions: Volatilization from storage tanks and during processing could lead to atmospheric release.
Waste Disposal: Solid or liquid waste containing the compound would need to be managed, with potential for environmental release if not handled correctly.
For instance, in polymer production, chemical intermediates are used as raw materials. domochemicals.com The efficiency of the process and the waste management practices in place would determine the amount of unreacted monomer or intermediate released.
Consumer Use Release: If used as a fragrance ingredient in personal care products (e.g., shampoos, lotions) or cleaning supplies, the primary release pathway would be "down-the-drain" into wastewater systems. beeyouorganics.combcpp.org Volatilization from the product during and after use would also contribute to its release into the indoor and outdoor atmosphere. osti.gov Many fragrance chemicals are not fully disclosed on product labels, making it difficult to track their presence and release from consumer goods. bcpp.orgosti.gov
The table below illustrates potential release scenarios for a compound like 5-Methylheptyl 3-mercaptopropionate, based on its likely applications.
| Use Category | Primary Release Pathway | Environmental Compartment | Notes |
| Industrial Intermediate | Wastewater discharge, air emissions, waste disposal | Water, Air, Soil | Release is localized to industrial sites. |
| Fragrance Ingredient | Down-the-drain, volatilization | Water, Air | Release is widespread and diffuse, following population density. |
Environmental Distribution and Transport Modeling (e.g., Regional Multi-Media Models like RAIDAR)
To understand how this compound would be distributed and transported in the environment, scientists use multi-media environmental models. A key example is the RAIDAR (Risk Assessment Identification And Ranking) model . trentu.caamericanchemistry.com
RAIDAR is a regional mass balance model that simulates the fate and transport of organic chemicals across different environmental compartments, including air, water, soil, and sediment. trentu.caconfex.com It can also model bioaccumulation in food webs. nih.gov The model requires specific inputs related to the chemical's properties and emission rates.
For a compound like this compound, the following physicochemical properties would be crucial for running a RAIDAR simulation:
Molecular Weight
Vapor Pressure
Water Solubility
Octanol-Water Partition Coefficient (Kow)
Octanol-Air Partition Coefficient (Koa)
Henry's Law Constant
Without experimental data for this compound, these values would have to be estimated using Quantitative Structure-Property Relationship (QSPR) models. The accuracy of the environmental distribution model would depend heavily on the quality of these estimated inputs.
The RAIDAR model can be adapted for various scenarios, including indoor and consumer exposure (RAIDAR-ICE) and releases from point sources. americanchemistry.comnih.gov For instance, if used as a fragrance, the RAIDAR-ICE model could estimate human exposure through indoor pathways. nih.gov
The expected distribution pattern for a high-molecular-weight ester like this compound would likely show a tendency to partition to organic matter in soil and sediment due to a presumably high Kow. nih.gov Its potential for long-range transport would depend on its persistence in the atmosphere.
The table below outlines the key inputs and outputs of a RAIDAR model simulation for a hypothetical chemical with properties similar to what might be expected for this compound.
| RAIDAR Model Parameter | Required Information | Potential Output |
| Chemical Properties | Molecular Weight, Vapor Pressure, Water Solubility, Kow, Koa | Predicted concentrations in air, water, soil, sediment. |
| Emission Scenarios | Release rates to air, water, and soil based on industrial and consumer uses. | Identification of environmental compartments of highest concern. |
| Environmental Characteristics | Definition of the geographic region (e.g., temperature, rainfall, soil type). | Estimation of persistence and long-range transport potential. |
| Bioaccumulation Factors | Data on uptake and elimination in organisms. | Predicted concentrations in aquatic and terrestrial food webs. |
Future Research Directions and Emerging Trends
Development of Eco-Friendly Synthetic Routes and Process Intensification
The synthesis of 5-Methylheptyl 3-mercaptopropionate (B1240610) can be envisioned through two primary pathways: the esterification of 3-mercaptopropionic acid with 5-methylheptanol, or the thiol-ene addition of 3-mercaptopropionic acid to 5-methylhept-1-ene. Future research will prioritize the development of environmentally benign and efficient manufacturing processes for this compound.
Eco-friendly synthetic strategies will move away from traditional methods that may involve harsh conditions or hazardous solvents. nih.gov A significant trend is the adoption of biocatalysis, employing enzymes like lipases for the esterification of 3-mercaptopropionic acid. mdpi.com These enzymatic processes can offer high selectivity under mild conditions, reducing energy consumption and by-product formation. Another promising avenue is the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. google.com For the thiol-ene reaction pathway, sunlight-mediated processes, potentially in aqueous media, represent a frontier in green chemistry, minimizing the need for artificial UV sources and organic solvents. nih.gov
Process intensification, the strategy of developing smaller, more efficient, and sustainable chemical processes, will be crucial. For the esterification route, reactive distillation, where the reaction and separation of products occur in a single unit, can significantly improve yield by continuously removing water, a by-product of the reaction. mdpi.comgoogle.com This technique can lead to shorter reaction times and increased production efficiency. google.com
Table 1: Comparison of Potential Synthetic Routes for 5-Methylheptyl 3-mercaptopropionate
| Synthesis Route | Catalyst Type | Potential Advantages | Key Research Focus |
| Esterification | Immobilized Lipase | High selectivity, mild reaction conditions, biodegradable catalyst. mdpi.com | Enzyme stability and reusability, optimization of reaction media. |
| Solid Acid Catalysts (e.g., ZSM-5, Resins) | Reusability, reduced corrosion, continuous processing. google.com | Catalyst deactivation, pore size optimization for bulky molecules. | |
| Thiol-Ene Addition | Photoredox Catalysts | Visible light initiation, high functional group tolerance. | Catalyst efficiency, scalability of photochemical reactors. |
| Radical Initiators (e.g., AIBN) | Well-established mechanism, versatile for various alkenes. researchgate.net | Minimizing side reactions, control over polymerisation. wikipedia.org |
Exploration of Novel Catalyst Systems for Enhanced Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are intrinsically linked to the catalyst employed. Future research will focus on designing and screening novel catalyst systems that offer superior performance.
For the esterification pathway, beyond traditional acid catalysts like p-toluenesulfonic acid, the development of nanostructured catalysts and metal-organic frameworks (MOFs) could provide highly active and selective sites. nih.gov These materials can be engineered with specific pore sizes and surface functionalities to favor the reaction between the sterically hindered 5-methylheptanol and 3-mercaptopropionic acid.
In the context of the thiol-ene addition, the field is rapidly advancing beyond simple radical initiators. wikipedia.org The use of transition metal complexes, including those of rhodium and cobalt, for hydrothiolation reactions is an area of active investigation. nih.gov These catalysts can offer different reactivity and selectivity profiles compared to radical pathways. nih.gov Furthermore, single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a cutting-edge approach to maximizing catalytic efficiency and minimizing the use of precious metals. nih.gov The development of photocatalysts that can operate under visible or solar light is a particularly sustainable approach. nih.gov
Table 2: Emerging Catalyst Systems for Mercaptopropionate Synthesis
| Catalyst Class | Example | Potential for this compound Synthesis | Research Objective |
| Heterogeneous Acid Catalysts | Sulfonated Zirconia | High thermal stability and acidity for esterification. | Improving long-term stability and resistance to leaching. |
| Enzymes | Novozym 435 (Immobilized Lipase B) | High selectivity for esterification under mild, green conditions. mdpi.com | Enhancing performance with non-conventional solvents. |
| Photoredox Catalysts | Ruthenium/Iridium Complexes | Control over thiol-ene addition using visible light, high yields. nih.gov | Development of earth-abundant metal-based photocatalysts. |
| Late Transition Metal Catalysts | Nickel, Iron, Cobalt Complexes | Alternative to precious metals for olefin hydrothiolation. mdpi.com | Tuning ligand environment for improved selectivity and activity. |
Integration of this compound into Advanced Multi-Functional Polymer Systems
A significant area of future research will be the use of this compound as a functional monomer or chain transfer agent in polymer synthesis. The presence of the ester and the latent thiol group (which can be revealed through hydrolysis) allows for the creation of polymers with tailored properties and functionalities.
The branched 5-methylheptyl group can impart specific physical properties to polymers, such as improved solubility in non-polar media, lower glass transition temperatures, and enhanced flexibility. This makes it a candidate for creating novel thermoplastic elastomers, adhesives, and coatings. nih.gov
The thiol group, once deprotected, is highly reactive and can participate in "click" chemistry reactions, such as further thiol-ene or thiol-yne additions. wikipedia.org This allows for the post-polymerization modification of materials, enabling the attachment of other functional molecules, cross-linking of polymer chains to form networks, or the creation of block copolymers with complex architectures. nih.govresearchgate.net These "smart" polymers could find applications in drug delivery, self-healing materials, and responsive coatings. rsc.org Research will focus on controlling the polymerization of monomers containing this compound to achieve well-defined polymer architectures. researchgate.net
Deepening Mechanistic Understanding through Advanced In-Situ Spectroscopic and Computational Techniques
A fundamental understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is essential for process optimization and the rational design of new materials. Future research will increasingly rely on advanced analytical and computational tools to probe these mechanisms in real-time.
In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This provides invaluable kinetic data and insights into the reaction pathway. For photochemical thiol-ene reactions, in-situ UV-Vis spectroscopy can track the consumption of the photosensitizer and the formation of radical species.
Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will play a pivotal role in elucidating reaction pathways at the molecular level. These methods can be used to calculate transition state energies, predict reaction kinetics, and understand the role of the catalyst in activating the reactants. For example, computational studies can help to rationalize the regioselectivity of the thiol-ene addition and the influence of the branched alkyl chain on reaction rates. This synergy between experimental and computational approaches will accelerate the development of more efficient and selective processes for the synthesis and application of this compound.
Q & A
Q. Q1. What spectroscopic methods are most effective for characterizing the conformational dynamics of 5-methylheptyl 3-mercaptopropionate in gas-phase studies?
Methodological Answer : Rotational spectroscopy, particularly chirped-pulse and cavity-based Fourier-transform microwave (FTMW) techniques, is ideal for resolving conformational isomers. These methods allow precise determination of intramolecular hydrogen bonding (e.g., S–H⋯O=C interactions) and internal rotation barriers. Quantum mechanical calculations (e.g., topological quantum theory of atoms in molecules) should complement experimental data to validate geometries and energy landscapes .
Q. Q2. How should researchers assess the acute and chronic toxicity of this compound in laboratory settings?
Methodological Answer : Follow OECD Test Guidelines for standardized assays:
- Acute oral toxicity : Use OECD 401 (LD₅₀ determination in rats, dose range: 25–100 mg/kg) .
- Repeated-dose toxicity : Apply OECD 407 (28-day oral gavage in rats, monitoring NOEL/LOEL and target organs like the stomach) .
- Environmental toxicity : Evaluate biodegradability via OECD 301 (aerobic conditions) and bioconcentration factors (BCF) using component-based estimation .
Q. Q3. What safety protocols are critical for handling this compound during synthesis or purification?
Methodological Answer :
- Engineering controls : Use closed systems/local exhaust ventilation to minimize vapor exposure .
- Personal protective equipment (PPE) : Wear vapor respirators, nitrile gloves, and safety glasses. Implement decontamination protocols (e.g., safety showers) due to its classification as a UN2810 toxic liquid .
Advanced Research Questions
Q. Q4. How do steric and electronic factors influence the internal rotation barriers of this compound’s conformers?
Methodological Answer : Analyze rotational spectra of isotopologues to derive experimental geometries. Compare with density functional theory (DFT) calculations to disentangle steric hindrance (e.g., methyl group interactions) from electronic effects (e.g., hyperconjugation). Conformer-specific barriers can be mapped using cavity-enhanced FTMW spectroscopy paired with non-covalent interaction (NCI) analysis .
Q. Q5. What enzymatic pathways degrade 3-mercaptopropionate derivatives, and how can these inform biodegradation studies of this compound?
Methodological Answer : Investigate 3-mercaptopropionate dioxygenases (e.g., from Pseudomonas aeruginosa), which catalyze S-oxidation via Fe(II)-dependent mechanisms. Use kinetic assays (pH-dependent activity profiling) and mutagenesis (e.g., Tyr159 substitutions) to study substrate specificity. Link findings to environmental persistence by testing microbial catabolism in aerobic/anaerobic models .
Q. Q6. How can researchers resolve contradictions in mutagenicity data for this compound?
Methodological Answer : Address conflicting results (e.g., negative Ames test vs. positive Sister Chromatid Exchange) by:
Q. Q7. What strategies optimize this compound’s role as a crosslinker in UV-curable polymers?
Methodological Answer : Use step-growth click chemistry (e.g., thiol-ene reactions) with monomers like pentaerythritol tetrakis(3-mercaptopropionate). Monitor reaction kinetics via Raman spectroscopy to balance thiol reactivity and steric effects. Post-polymerization, assess thermal stability (TGA) and mechanical properties (DMA) to validate network formation .
Data Contradiction Analysis
Q. Q8. Why does this compound exhibit low aerobic biodegradability despite its structural similarity to biodegradable thioesters?
Methodological Answer : While some polythioesters degrade via microbial pathways (e.g., Variovorax paradoxus), 5-methylheptyl derivatives may resist cleavage due to branched alkyl chains hindering enzyme access. Test persistence using OECD 301 (46% non-degradable residue observed) and compare with linear analogs (e.g., 3-mercaptopropionic acid) to isolate structural effects .
Experimental Design Considerations
Q. Q9. How should researchers design dose-response studies to evaluate developmental toxicity without confounding maternal effects?
Methodological Answer : Use OECD Guideline 422 (combined repeated-dose and reproductive toxicity). Administer this compound orally (25–100 mg/kg) to rats, with staggered mating groups. Monitor F1 offspring for teratogenicity and maternal health (e.g., weight gain, organ histopathology) to distinguish direct developmental impacts from maternal stress .
Q. Q10. What computational models best predict the environmental mobility of this compound?
Methodological Answer : Combine quantitative structure-activity relationship (QSAR) models with experimental log Kow measurements. Use EPI Suite or TEST software to estimate BCF (3.16) and prioritize sediment/soil adsorption studies. Validate with high-performance liquid chromatography (HPLC) in simulated aquatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
